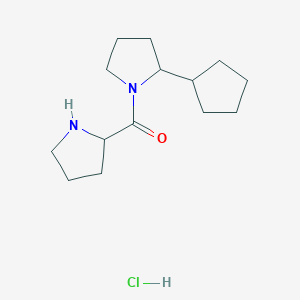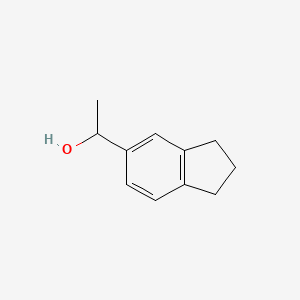
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being converted to the corresponding amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-5-methoxyphenyl)propanoic acid.
Substitution: Formation of 3-amino-3-(3-chloro-4-alkoxy-5-methoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor agonists.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and hydroxy groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which may alter its chemical properties and biological effects.
Uniqueness
The presence of both chloro and methoxy groups in 3-Amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid makes it unique compared to its analogs. These functional groups can enhance its reactivity and provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
682804-55-3 |
|---|---|
Fórmula molecular |
C10H12ClNO4 |
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
3-amino-3-(3-chloro-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO4/c1-16-8-3-5(2-6(11)10(8)15)7(12)4-9(13)14/h2-3,7,15H,4,12H2,1H3,(H,13,14) |
Clave InChI |
BEJDJLKSTXKRQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(CC(=O)O)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)


![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)


![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)




